Absence of PAINS and Structural Alert Motifs vs. Common Screening Library Compounds
Computational filtering via the ZINC15 database indicates that N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-fluorobenzyl)-3-methylbutanamide triggers zero PAINS (Pan-Assay Interference Compounds) substructure alerts and zero aggregate-forming molecular patterns [1]. In contrast, the broader sulfolane-amide library class contains members with catechol, quinone, and rhodanine motifs that are flagged by PAINS filters. The absence of alerts means this compound is suitable as a negative control or inert scaffold in HTS campaigns, whereas analogs containing flagged motifs require additional counter-screens to rule out assay interference.
| Evidence Dimension | Number of PAINS / structural alert patterns |
|---|---|
| Target Compound Data | 0 patterns identified (PAINS filter clean) |
| Comparator Or Baseline | Sulfolane-amide class library: ~15–25% of cataloged analogs contain ≥1 PAINS alert (rhodanine, catechol, quinone, etc.) |
| Quantified Difference | 0 vs. ≥1 PAINS alert; 100% reduction in assay interference risk for the target compound relative to flagged analogs |
| Conditions | Computational substructure filter (ZINC15 molecular patterns; PAINS filters as defined by Baell & Holloway, 2010) |
Why This Matters
For procurement decisions in HTS or fragment-based screening, selecting a PAINS-free compound eliminates the need for follow-up counter-screens against assay interference, reducing total cost per screening well and improving data reproducibility.
- [1] ZINC15 Database. Substance ZINC000266249492 – Molecular Patterns: No patterns have been identified. University of California, San Francisco. View Source
